molecular formula C13H17NO3 B2390209 4-(4-Methoxypiperidin-1-yl)benzoic acid CAS No. 281234-99-9

4-(4-Methoxypiperidin-1-yl)benzoic acid

Cat. No.: B2390209
CAS No.: 281234-99-9
M. Wt: 235.283
InChI Key: DJGCMZGIXJHKQP-UHFFFAOYSA-N
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Description

4-(4-Methoxypiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a benzoic acid moiety substituted with a methoxypiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxypiperidin-1-yl)benzoic acid typically involves the reaction of 4-methoxypiperidine with a benzoic acid derivative. One common method includes the nucleophilic substitution reaction where 4-methoxypiperidine reacts with a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced, especially at the benzoic acid moiety, to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxypiperidine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-(4-formylpiperidin-1-yl)benzoic acid.

    Reduction: Formation of 4-(4-methoxypiperidin-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxypiperidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The methoxypiperidine group can interact with various enzymes or receptors, potentially modulating their activity. The benzoic acid moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

    4-(4-Methylpiperidin-1-yl)benzoic acid: Similar structure but with a methyl group instead of a methoxy group.

    4-(4-Hydroxypiperidin-1-yl)benzoic acid: Contains a hydroxyl group instead of a methoxy group.

    4-(4-Ethoxypiperidin-1-yl)benzoic acid: Features an ethoxy group instead of a methoxy group.

Uniqueness: 4-(4-Methoxypiperidin-1-yl)benzoic acid is unique due to the presence of the methoxypiperidine group, which imparts specific chemical and biological properties. This makes it distinct from its analogs and valuable for targeted research applications.

Biological Activity

4-(4-Methoxypiperidin-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety linked to a piperidine ring with a methoxy group at the 4-position. Its molecular formula is C13_{13}H17_{17}N1_{1}O2_{2}, and it has a molecular weight of 219.28 g/mol. The presence of the piperidine ring is significant as it contributes to the compound's pharmacological properties, particularly its ability to interact with various biological targets.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antimycobacterial Activity : Some studies have shown that derivatives of piperidine compounds, similar to this compound, exhibit significant antimycobacterial properties. For instance, compounds with similar structures demonstrated minimal inhibitory concentrations (MICs) against Mycobacterium tuberculosis in the range of 0.03 to 0.24 μg/mL .
  • Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, certain piperidine derivatives are known to inhibit DprE1, an enzyme crucial for the survival of Mycobacterium tuberculosis, thereby presenting potential as antitubercular agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • Receptor Binding : The compound's structural attributes allow it to bind effectively to various receptors and enzymes, influencing their activity and potentially leading to therapeutic effects.
  • Structural Modifications : Modifications in the piperidine ring or substituents on the benzoic acid moiety can significantly alter biological activity. For instance, replacing certain groups can enhance or diminish antimycobacterial activity .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of piperidine-based compounds for their biological activities:

  • Antimycobacterial Studies : A study reported on the synthesis of several piperidine derivatives, including those similar to this compound. These compounds were tested in vitro against drug-resistant strains of Mycobacterium tuberculosis, showing promising results with MIC values indicating potent activity against both drug-susceptible and resistant strains .
  • Cytotoxicity Assessments : In evaluating the safety profile of these compounds, cytotoxicity assays revealed that while some derivatives exhibited low toxicity (IC50 values > 10 μg/mL), others showed significant cytotoxic effects at lower concentrations. This highlights the importance of structural optimization in developing safe therapeutic agents .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict how well these compounds interact with target enzymes such as DprE1. These studies suggest that specific structural features are crucial for binding affinity and efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:

Compound NameCAS NumberSimilarity Score
4-(Piperidin-1-yl)benzoic acid22090-24-00.96
3-(Piperidin-1-yl)benzoic acid77940-94-40.94
4-(4,4-Dimethylpiperidin-1-yl)benzoic acid406233-26-91.00
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid514209-40-61.00
2-Morpholin-4-ylmethylbenzoic acid868543-19-50.82

This table illustrates how variations in substitution patterns can influence biological activity and pharmacokinetic properties.

Properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGCMZGIXJHKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

170 mg (0.77 mmol) of 4-(4-hydroxy-piperidin-1-yl)-benzoic acid (reference example 113d) were dissolved in 3 ml of THF and 3 ml of DMSO, 120 mg (1.1 equiv) of methyl iodide and 68 mg (1.69 mmol) of NaH were added and stirred 16 h at room temperature. The mixture was poured into brine and extracted with DCM (3×) aqueous phase acidified with HCl to pH 1 and extracted again with DCM (3×). The combined organic extracts were washed with brine, dried with Na2SO4, filtered and evaporated. TLC (DCM/MeOH 10%) showed a mixture of the starting material (Rf˜0.5) and a new product with Rf˜0.6. The two were separated by chromatography on silica with DCM/MeOH (0-10%) as a mobile phase to give 60 mg of the title compound. 1H NMR (CDCl3): d 7.95 (d, 2H), 6.87 (d, 2H), 3.68 (m, 2H), 3.63 (m, 1H), 3.38 (s, 3H), 3.14 (m, 2H), 1.98 (m, 2H), 1.68 (m, 2H). MS (ion spray) m/z 236 (M+H)+.
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Name
Quantity
68 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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